molecular formula C27H24N4O2S B2872906 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 1022198-67-9

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No. B2872906
CAS RN: 1022198-67-9
M. Wt: 468.58
InChI Key: MEJWEOLHYIMWGY-UHFFFAOYSA-N
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Description

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

Imidazole derivatives, including the compound , have been extensively studied for their anticancer properties. They are known to interfere with the function of various biological pathways that are crucial for cancer cell survival and proliferation. For instance, certain imidazole derivatives can inhibit tubulin polymerization, which is essential for cell division, thereby acting as potential chemotherapeutic agents .

Antimicrobial and Antiviral Agents

These compounds have also shown promise as antimicrobial and antiviral agents. Their ability to disrupt the synthesis of nucleic acids and proteins in pathogens makes them valuable in the treatment of infectious diseases. The structural flexibility of imidazole allows for the creation of derivatives that can target a wide range of bacteria and viruses .

Agriculture: Pesticides and Fungicides

In agriculture, imidazole derivatives serve as active components in pesticides and fungicides. They help protect crops by inhibiting the growth of harmful fungi and pests, ensuring better yield and crop quality. The compound’s sulfanyl group could potentially enhance its binding affinity to various enzymes in pests, increasing its effectiveness as an agricultural chemical .

Material Science: Conducting Polymers

The unique electronic properties of imidazole derivatives make them suitable for use in conducting polymers. These materials are essential for creating flexible electronics, solar cells, and other advanced technological applications. The benzyl and acetamide groups in the compound may contribute to improved stability and conductivity .

Catalysis: Organic Synthesis

Imidazole derivatives are known to act as catalysts in organic synthesis. They can facilitate a variety of chemical reactions, including cycloadditions, oxidations, and reductions. The presence of multiple functional groups in the compound provides diverse active sites for catalysis, which can be fine-tuned for specific reactions .

Pharmaceutical Industry: Drug Formulation

In the pharmaceutical industry, imidazole derivatives are used in drug formulation. They can enhance the solubility and stability of active pharmaceutical ingredients, improving drug efficacy and shelf life. The compound’s structure could be utilized to develop prodrugs or to modify pharmacokinetic properties .

properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-2-18-12-14-20(15-13-18)28-24(32)17-34-27-30-22-11-7-6-10-21(22)25-29-23(26(33)31(25)27)16-19-8-4-3-5-9-19/h3-15,23H,2,16-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJWEOLHYIMWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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